Ethyl 2-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
Ethyl 2-azaspiro[34]octane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
The synthesis of Ethyl 2-azaspiro[3.4]octane-1-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches focus on the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications . Industrial production methods would likely scale up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original spirocyclic structure .
Scientific Research Applications
Ethyl 2-azaspiro[3
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which Ethyl 2-azaspiro[3.4]octane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, although specific details would depend on the context of its application .
Comparison with Similar Compounds
Ethyl 2-azaspiro[3.4]octane-1-carboxylate can be compared to other spirocyclic compounds, such as 1-substituted 2-azaspiro[3.3]heptanes and 1-substituted 2-azaspiro[3.5]nonanes . These compounds share a similar core structure but differ in the size and substitution pattern of the rings. The uniqueness of this compound lies in its specific ring size and the presence of the ethyl ester group, which can influence its reactivity and binding properties .
Properties
IUPAC Name |
ethyl 2-azaspiro[3.4]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-10(7-11-8)5-3-4-6-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAODRFYEGZTEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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